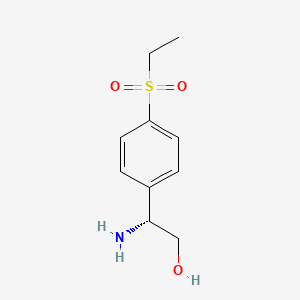

(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

Description

(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a chiral ethanolamine derivative characterized by a phenyl ring substituted with an ethylsulfonyl group at the para position. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.3 g/mol . Key identifiers include:

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-ethylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |

InChI Key |

SLXFZGMMNCYWJF-JTQLQIEISA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-(ethylsulfonyl)acetophenone using chiral catalysts or biocatalysts. The reaction conditions often include the use of hydrophilic organic solvents like isopropanol to enhance the solubility of the substrate and improve the yield and enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be achieved through biocatalytic processes using recombinant whole-cell systems. These systems employ engineered microorganisms, such as Escherichia coli, to catalyze the reduction of the ketone precursor to the desired chiral alcohol with high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Oxidation: Formation of 4-(ethylsulfonyl)benzaldehyde or 4-(ethylsulfonyl)acetophenone.

Reduction: Formation of 2-amino-2-(4-(ethylsulfonyl)phenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of drugs targeting various conditions. Notably, it serves as a precursor for the synthesis of Mirabegron, a medication used for treating overactive bladder syndrome. The synthesis of (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol, making it a critical step in producing this medication .

Pharmacological Studies

Research indicates that this compound exhibits selective action on specific receptors, leading to low side effects. Its enantiomeric forms have shown different levels of activity, with the (R)-form generally being more active than its counterpart . This selectivity is crucial in drug design as it allows for targeted therapies with minimized adverse effects.

Biochemical Research

Enzyme Inhibition Studies

(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has been investigated for its ability to inhibit certain enzymes. For example, studies have focused on its interaction with the KEAP1 protein, which plays a significant role in cellular responses to oxidative stress. Compounds that modify KEAP1 can activate the Nrf2 pathway, leading to enhanced cellular protection against stressors .

Cellular Assays

The compound has been utilized in various cellular assays to evaluate its biological activity. For instance, its reactivity against glutathione and permeability across cell membranes has been measured to assess its potential as a therapeutic agent . These studies provide insights into the compound's pharmacokinetics and dynamics.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling chemists to create derivatives with tailored properties .

Synthesis of Agrochemicals

The compound's properties also make it suitable for developing agrochemicals. Research into its applications in this field is ongoing, focusing on enhancing crop protection and yield through novel formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylsulfonyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biochemical effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Electronic Effects: The ethylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which may increase acidity of the adjacent amino group compared to electron-donating substituents like methoxy in .

Chirality and Bioactivity :

- All listed compounds retain a chiral center, which is critical for enantioselective interactions in drug-receptor binding. For example, the (R)-configuration in the target compound and its analogs may confer distinct pharmacological profiles compared to (S)-isomers.

Solubility and Stability :

- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas free bases (e.g., ) may require formulation adjustments for bioavailability.

- Halogenated derivatives (e.g., ) exhibit increased stability but may pose synthetic challenges due to steric hindrance.

Functional Group Variations

Amino-Alcohol Derivatives with Sulfonyl Groups

- Ethylsulfonyl vs. Tosyl (p-Toluenesulfonyl): describes (R)-2-(4-methylphenylsulfonamido)-2-phenylacetic acid (CAS 60712-47-2), which replaces the ethanol backbone with an acetic acid moiety. The tosyl group (–SO₂C₆H₄CH₃) shares electronic similarities with ethylsulfonyl but introduces bulkier aromaticity, affecting steric interactions .

Halogenated Analogs

- Fluoro and Chloro Substituents: The 4-fluoro substituent in and enhances metabolic stability and bioavailability compared to non-halogenated analogs. However, the absence of an amino group in limits its utility as a chiral amine precursor.

Pharmacological Relevance

- Antibiotic Intermediates: highlights cephalosporin derivatives with amino-ethanol motifs, indicating possible roles in β-lactam antibiotic synthesis .

- Receptor Targeting : The 4-(ethylsulfonyl)phenyl group resembles ligands for G protein-coupled receptors (GPCRs), where sulfonyl groups often participate in hydrogen bonding with aspartate residues .

Biological Activity

(R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound possesses a chiral center, making it a specific enantiomer with distinct biological activities compared to its counterpart. The presence of the ethylsulfonyl group is significant for its interaction with biological targets.

Research indicates that (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol exhibits various biological activities, primarily through modulation of specific receptors and enzymes.

- ROR-gamma Inhibition : The compound has been studied for its ability to act as a reverse agonist for ROR-gamma, a receptor implicated in autoimmune diseases. In cell-based assays, it demonstrated significant inhibition of ROR-gamma transcriptional activity, suggesting potential in treating conditions like multiple sclerosis and rheumatoid arthritis .

- Antiparasitic Activity : In vitro studies have shown that this compound possesses antiparasitic properties. For instance, it was effective against Trypanosoma brucei, with an EC50 value indicating high potency .

- Antibacterial Properties : The compound was also evaluated for its antibacterial effects against Pseudomonas aeruginosa. It exhibited a post-antibiotic effect (PAE), which is crucial for understanding its potential as an antibiotic .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol:

- ROR-gamma Modulation : A study demonstrated that the compound could significantly reduce the expression of pro-inflammatory cytokines in T-helper cells, supporting its potential use in autoimmune therapies .

- Antiparasitic Efficacy : In a comparative study, (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol was found to be more effective than existing treatments for Trypanosoma brucei, suggesting it could be a viable candidate for further development .

- Pharmacokinetics : Research on pharmacokinetic properties revealed that the compound has favorable absorption and distribution characteristics, enhancing its potential as an oral medication .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing (R)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol, and how is enantiomeric purity ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For structurally similar compounds (e.g., (R)-2-amino-2-(4-trifluoromethylphenyl)ethanol), intermediates are synthesized via nucleophilic substitution or condensation reactions, followed by chiral separation using high-performance liquid chromatography (HPLC) with chiral stationary phases . Enantiomeric purity is validated via polarimetry, chiral HPLC, or nuclear magnetic resonance (NMR) with chiral shift reagents .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

Key techniques include:

- NMR spectroscopy (1H/13C) for structural confirmation, focusing on the ethylsulfonyl group’s deshielding effects (~δ 3.5–4.0 ppm for SO2CH2CH3) .

- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS for [M+H]+ peaks) .

- HPLC with UV detection (λ ~254 nm) for purity assessment, often using reverse-phase C18 columns .

Q. What safety precautions are critical during handling?

Standard protocols for amino alcohols apply:

- Use gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .

- Work in a fume hood due to potential dust/aerosol formation .

- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the ethylsulfonyl substituent influence the compound’s physicochemical properties compared to analogs (e.g., trifluoromethyl or bromophenyl derivatives)?

The ethylsulfonyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility relative to lipophilic analogs (e.g., trifluoromethyl derivatives). This impacts pharmacokinetic properties, such as membrane permeability, as demonstrated in comparative studies of structurally related amino alcohols . Computational modeling (e.g., DFT) can predict logP and pKa shifts caused by substituent electronic effects .

Q. What strategies are effective for resolving data contradictions in structure-activity relationship (SAR) studies?

- Orthogonal assays : Combine in vitro binding assays (e.g., receptor affinity) with functional cellular readouts (e.g., cAMP modulation) to validate target engagement .

- Crystallography : Resolve ambiguities in stereochemical outcomes using single-crystal X-ray diffraction, as shown for related chiral phenols .

- Meta-analysis : Cross-reference data from analogs (e.g., 4-hydroxyphenyl ethanol derivatives) to identify conserved pharmacophores .

Q. What are the environmental implications of this compound, and how can its ecotoxicity be mitigated?

While direct ecotoxicological data are limited, structural analogs (e.g., phenolic alcohols) exhibit moderate biodegradability. Mitigation strategies include:

- Green synthesis : Replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO2 .

- Waste treatment : Use activated carbon filtration or advanced oxidation processes (AOPs) to degrade residuals .

- Bioaccumulation screening : Employ zebrafish models to assess trophic transfer risks, as done for 4-hydroxyphenyl ethanol derivatives .

Methodological Guidance

Q. How can researchers optimize enantioselective synthesis for scale-up?

- Biocatalysis : Screen microbial reductases or transaminases for asymmetric amination, as applied to (R)-2-amino-3-(4-bromophenyl)propan-1-ol .

- Dynamic kinetic resolution : Use racemization catalysts (e.g., Shvo’s catalyst) to maximize yield of the R-enantiomer .

- Process analytics : Implement in-line PAT (process analytical technology) tools for real-time monitoring of enantiomeric excess (ee) .

Q. What computational tools are suitable for predicting metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.